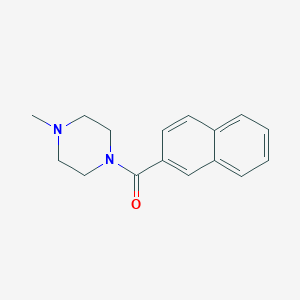

1-methyl-4-(2-naphthoyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylpiperazin-1-yl)-naphthalen-2-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-17-8-10-18(11-9-17)16(19)15-7-6-13-4-2-3-5-14(13)12-15/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYDGWHUBKVBPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 1 Methyl 4 2 Naphthoyl Piperazine

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 1-methyl-4-(2-naphthoyl)piperazine reveals that the most logical disconnection is at the amide bond. This bond is formed between the acyl group of a 2-naphthoyl derivative and the secondary amine of the 1-methylpiperazine (B117243) ring. This approach simplifies the synthesis into two primary starting materials: a 2-naphthoyl precursor and 1-methylpiperazine. The 2-naphthoyl precursor is typically an activated form of 2-naphthoic acid, such as 2-naphthoyl chloride, to facilitate the acylation reaction.

Conventional Synthetic Routes for N-Substituted Piperazines

The synthesis of N-substituted piperazines like this compound is commonly achieved through established methods such as amide bond formation and nucleophilic substitution reactions. nih.govmdpi.com

The most direct and widely employed method for synthesizing this compound is the acylation of 1-methylpiperazine with a 2-naphthoyl derivative. nih.govmdpi.com This reaction typically involves the use of 2-naphthoyl chloride as the acylating agent. The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, and in the presence of a base to neutralize the hydrochloric acid byproduct. orgsyn.orgprepchem.com Triethylamine or a similar non-nucleophilic base is often used for this purpose.

The reaction proceeds as follows: 1-methylpiperazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-naphthoyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the stable amide bond and yielding this compound.

Table 1: Key Reagents in Acylation Reaction

| Reagent | Role |

| 1-Methylpiperazine | Nucleophile |

| 2-Naphthoyl Chloride | Acylating Agent |

| Triethylamine | Acid Scavenger |

| Dichloromethane | Solvent |

An alternative, though less direct, synthetic strategy involves nucleophilic substitution reactions. nih.gov In this approach, a piperazine (B1678402) derivative already containing the 2-naphthoyl moiety could theoretically react with a methylating agent. However, this method is less common for this specific compound due to the ready availability and high reactivity of 1-methylpiperazine for direct acylation.

A more relevant application of nucleophilic substitution is in the synthesis of the 1-methylpiperazine precursor itself. mdpi.comgoogle.com For instance, piperazine can be selectively mono-methylated to produce 1-methylpiperazine, which is then used in the subsequent acylation step.

Green Chemistry Approaches in the Synthesis of Piperazine Derivatives

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of piperazine derivatives to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govnih.gov

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.govnih.govmdpi.com For the synthesis of N-substituted piperazines, microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields. mdpi.comnih.govmdpi.com The application of microwave energy can accelerate the acylation of 1-methylpiperazine with 2-naphthoyl chloride, potentially leading to a more efficient and sustainable process. mdpi.commdpi.com Microwave-assisted syntheses are often performed in a closed vessel, which allows for heating the reaction mixture above the boiling point of the solvent, thereby further accelerating the reaction rate. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Consumption | Higher | Lower |

| Reaction Temperature | Typically reflux temperature | Can exceed reflux temperature |

| Yields | Variable | Often improved |

Purification Strategies for Research-Grade Compound

After the synthesis, the crude this compound must be purified to obtain a research-grade compound. Common purification techniques include:

Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is crucial for effective purification.

Column Chromatography: For more challenging purifications or to remove closely related impurities, column chromatography is employed. A silica (B1680970) gel column is typically used, with a mixture of solvents (eluent) of varying polarity to separate the desired compound from byproducts.

Acid-Base Extraction: Since this compound contains a basic tertiary amine, it can be purified by acid-base extraction. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution. The protonated compound moves to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the pure compound is extracted back into an organic solvent. google.com

The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Molecular Characterization and Structural Elucidation of 1 Methyl 4 2 Naphthoyl Piperazine

Spectroscopic Methods for Structural Confirmation

Spectroscopic analysis is a cornerstone in the characterization of new chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information that, when combined, allows for an unambiguous structural assignment of 1-methyl-4-(2-naphthoyl)piperazine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the naphthyl group typically appear as a complex multiplet in the downfield region, between δ 7.41 and 7.88 ppm. The protons on the piperazine (B1678402) ring and the methyl group are observed in the upfield region. Specifically, the protons of the two methylene (B1212753) groups on the piperazine ring adjacent to the nitrogen atoms show signals around δ 3.79 and δ 2.93 ppm, while the methyl protons appear as a singlet further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, the spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons of the naphthyl ring, the carbons of the piperazine ring, and the methyl carbon. The carbonyl carbon is typically observed in the range of δ 160-170 ppm. The naphthyl carbons resonate in the aromatic region (δ 120-140 ppm), while the piperazine and methyl carbons appear at higher field strengths.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Description |

| ¹H | 7.88 – 7.41 | Aromatic protons (naphthyl group) |

| ¹H | 3.79 | Methylene protons (piperazine ring) |

| ¹H | 2.93 | Methylene protons (piperazine ring) |

| ¹H | 2.20 – 2.08 | Methyl protons |

| ¹³C | 145.83 - 120.12 | Aromatic carbons (naphthyl group) |

| ¹³C | 50.60 | Methylene carbon (piperazine ring) |

| ¹³C | 27.66 | Methylene carbon (piperazine ring) |

| ¹³C | 22.91 | Methyl carbon |

Data obtained in CDCl₃ solvent.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure. A strong absorption band is typically observed in the region of 1630-1680 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the amide group. The aromatic C-H stretching vibrations of the naphthyl group are usually seen around 3050-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperazine and methyl groups appear in the 2800-3000 cm⁻¹ region. The C-N stretching vibrations of the piperazine ring can also be identified in the fingerprint region of the spectrum.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1650 | C=O Stretch | Amide |

| ~3070 | C-H Stretch | Aromatic (Naphthyl) |

| ~2950 | C-H Stretch | Aliphatic (Piperazine, Methyl) |

| ~1280 | C-N Stretch | Amine (Piperazine) |

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. In high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), this compound is expected to show a protonated molecular ion peak [M+H]⁺. The exact mass of this ion can be calculated and compared with the experimentally determined value to confirm the elemental composition of the molecule. For instance, the calculated exact mass for the protonated molecule (C₁₆H₁₉N₂O) is 267.1497, and a found value close to this would confirm the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure, showing characteristic losses of fragments such as the methyl group or parts of the piperazine ring.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would reveal the exact spatial arrangement of the naphthoyl and methylpiperazine moieties. It would provide precise measurements of the C=O bond length, the torsion angles describing the orientation of the naphthyl group relative to the piperazine ring, and the conformation of the piperazine ring itself (which typically adopts a chair conformation). This detailed structural information is invaluable for understanding the molecule's steric and electronic properties.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Key Bond Length (C=O) (Å) | ~1.24 |

| Key Bond Angle (C-C(O)-N) (°) | ~120 |

Note: The values in this table are hypothetical and would need to be determined experimentally.

Biological Target Identification and Mechanistic Studies Preclinical/in Vitro Research

Receptor Binding Profiles of Piperazine-Naphthoyl Derivatives

The interaction of a compound with various receptors is a key determinant of its pharmacological effects. Research into piperazine-naphthoyl derivatives has revealed a complex binding profile, with interactions at dopaminergic, serotonergic, and sigma receptors.

Table 1: Dopaminergic Receptor (D2) Interaction Summary for Arylpiperazine Derivatives

| Compound Class | Key Structural Feature | Postulated Interaction with D2 Receptors | Reference |

| 1-Benzyl-4-arylpiperazines | Naphthyl group | Increased binding affinity compared to phenylpiperazine. | nih.gov |

| N-Arylpiperazines | Arylpiperazine scaffold | Binds to both orthosteric and accessory binding sites. | nih.gov |

This table is based on data for related arylpiperazine derivatives, as specific data for 1-methyl-4-(2-naphthoyl)piperazine was not found.

Piperazine (B1678402) derivatives are well-documented ligands for various serotonin (B10506) receptors. Studies on 1,2,4-trisubstituted piperazine derivatives have indicated that they can exhibit high affinity for both 5-HT1A and 5-HT2A receptors. nih.gov The introduction of a third substituent on the piperazine ring, such as a methyl group, has been shown in some cases to enhance affinity for 5-HT2A receptors while maintaining or slightly improving affinity for 5-HT1A receptors. nih.gov Furthermore, research on 1-(1-naphthyl)-piperazine has identified it as a mixed 5-HT1A and 5-HT2A/2C receptor ligand. nih.gov This suggests that the naphthyl moiety is a key pharmacophore for serotonin receptor interaction. The functional activity of some of these derivatives has been characterized, with some compounds acting as partial agonists at postsynaptic 5-HT1A receptors. nih.gov

Table 2: Serotonin Receptor (5-HT1A & 5-HT2A) Interaction Summary for Piperazine Derivatives

| Compound/Class | Receptor Subtype(s) | Observed Interaction/Activity | Reference |

| 1,2,4-Trisubstituted Piperazines | 5-HT1A, 5-HT2A | High affinity; some are postsynaptic 5-HT1A partial agonists. | nih.gov |

| 1-(1-Naphthyl)-piperazine | 5-HT1A, 5-HT2A/2C | Mixed receptor ligand. | nih.gov |

This table is based on data for related piperazine derivatives, as specific data for this compound was not found.

The piperazine scaffold is a common feature in many sigma receptor ligands. While direct binding data for this compound is not available, studies on related structures provide insights. For instance, various N-substituted piperazines have been synthesized and shown to possess high affinity for both σ1 and σ2 receptors. nih.govresearchgate.net The nature of the substituents on the piperazine ring significantly influences the affinity and selectivity for sigma receptor subtypes. For example, in one series of (piperazin-2-yl)methanol derivatives, an additional phenyl residue in the N-4 substituent was found to be favorable for high σ1-receptor affinity. researchgate.net Another study on pyridylpiperazines highlighted that the position of the nitrogen in the pyridine (B92270) ring could dictate selectivity between σ1 and σ2 receptors. nih.gov These findings underscore the potential for piperazine-containing compounds like this compound to interact with sigma receptors.

Table 3: Sigma Receptor Interaction Summary for Piperazine Derivatives

| Compound Class | Receptor Subtype(s) | Key Finding | Reference |

| Pyridylpiperazines | σ1, σ2 | Substituent position influences selectivity. | nih.gov |

| (Piperazin-2-yl)methanol derivatives | σ1 | An additional phenyl group can enhance affinity. | researchgate.net |

This table is based on data for related piperazine derivatives, as specific data for this compound was not found.

Enzyme Modulation and Inhibition Kinetics (In Vitro)

The ability of a compound to modulate or inhibit enzymes is a critical aspect of its pharmacological profile. While specific studies on this compound are limited, research on structurally related compounds provides valuable information.

N-methyl-piperazine chalcones have been identified as inhibitors of both monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE). nih.gov In one study, the incorporation of a methyl group on the piperazine moiety was found to significantly improve AChE inhibitory potency. nih.gov For instance, some N-methyl-piperazine chalcones displayed IC50 values in the low micromolar range against AChE. nih.gov

Furthermore, some naphthamide hybrids have shown promising MAO inhibitory activities, with certain compounds potently inhibiting MAO-A. researchgate.net This suggests that the combination of a naphthyl group and a piperazine ring could lead to interactions with monoamine oxidases.

Transporter Interactions (e.g., Monoamine Transporters, Efflux Pumps)

Interactions with transporter proteins can significantly affect a compound's distribution and efficacy. Research has shown that 1-(1-naphthylmethyl)-piperazine acts as an efflux pump inhibitor in bacteria. nih.gov Efflux pumps are responsible for extruding substances from cells, and their inhibition can enhance the intracellular concentration of other drugs. This activity is attributed to the destabilization of the bacterial cell membrane. nih.gov While this research was conducted in bacterial models, it highlights the potential for naphthylpiperazine structures to interact with membrane-bound transporter systems.

Cellular Pathway Modulation in Research Models (In Vitro)

The downstream effects of a compound's interaction with its primary targets are elucidated through studies on cellular pathway modulation. In vitro research on 1-(1-naphthylmethyl)-piperazine in multi-drug resistant Klebsiella pneumoniae has demonstrated that the compound can cause membrane destabilization. nih.gov This leads to an up-regulation of genes involved in the envelope stress response. nih.gov Additionally, it was observed that the lsr operon, which is involved in biofilm production, was down-regulated in the presence of the compound, resulting in reduced biofilm formation. nih.gov These findings indicate that beyond direct receptor or enzyme interactions, naphthylpiperazine derivatives can modulate complex cellular stress and communication pathways.

Structure Activity Relationship Sar Studies of 1 Methyl 4 2 Naphthoyl Piperazine Analogs

Impact of N-Methyl Substitution on Biological Interactions

Research comparing piperazine (B1678402) derivatives with and without N-methyl substitution highlights these effects. For instance, in a study of two piperazine derivatives, MC1, which contains a methyl group on the piperazine ring, demonstrated a distinct pharmacological profile compared to its non-methylated counterpart, MM5. While both compounds showed affinity for 5-HT1A receptors, MC1 was found to increase cortical dopamine (B1211576) levels, an effect not observed with MM5. nih.gov This suggests that the N-methyl group, while not essential for 5-HT1A affinity in this specific chemical series, is critical for inducing dopaminergic activity. The effect of MC1 on dopamine release was not mediated by 5-HT1A or 5-HT2A receptors, indicating that the N-methyl substitution confers an additional mechanism of action. nih.gov

Generally, the introduction of substituents on the piperazine nitrogen can significantly alter a compound's biological activity. rsc.orgresearchgate.net In some cases, leaving the piperazine ring unsubstituted is found to be beneficial for activity against certain cancer cell lines, whereas in other contexts, specific substitutions are required for desired pharmacological effects. nih.gov

Table 1: Comparative Biological Effects of N-Methylated vs. Non-Methylated Piperazine Analogs

| Compound | N-Piperazine Substituent | Effect on Cortical Dopamine Release | Effect on 5-HT Release |

|---|---|---|---|

| MC1 | Methyl | Increase | Suppression (at high dose) |

| MM5 | Hydrogen (unsubstituted) | No effect | Decrease |

Data sourced from a study on rat prefrontal cortex. nih.gov

Role of the Naphthoyl Moiety in Ligand-Target Recognition

The naphthoyl moiety, a bicyclic aromatic system, is a crucial pharmacophoric element for the biological activity of this class of compounds. Its large, planar, and lipophilic surface area facilitates significant van der Waals and π-π stacking interactions within the binding pockets of target proteins.

The importance of this moiety is starkly illustrated in studies of related compounds where the naphthalene (B1677914) ring is modified or replaced. In a series of analogs designed as inhibitors of equilibrative nucleoside transporters (ENTs), the complete replacement of the naphthalene moiety with a smaller benzene (B151609) ring resulted in the abolition of inhibitory effects on both ENT1 and ENT2. polyu.edu.hkpolyu.edu.hk This finding underscores that the extended aromatic system of the naphthyl group is essential for effective ligand-target recognition and binding in that particular target. The data suggests that the binding site can accommodate the bulky naphthyl group and that this interaction is a primary driver of the compound's potency.

The re-introduction of activity upon substituting the replacement benzene ring further confirms the specific electronic and steric requirements at this position, but the initial loss of all activity upon removal of the core naphthyl structure highlights its foundational role. polyu.edu.hkpolyu.edu.hk

Table 2: Effect of Naphthoyl Moiety Replacement on Biological Activity

| Compound Series | Aromatic Moiety | Inhibitory Effect on ENT1 and ENT2 |

|---|---|---|

| FPMINT Analog | Naphthalene | Active |

| Modified Analog | Benzene | Inactive |

Data based on studies of FPMINT, a compound containing a piperazine and a naphthalene moiety. polyu.edu.hkpolyu.edu.hk

Conformational Analysis and its Influence on Biological Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the pharmacophoric groups are presented to the target receptor or enzyme. For piperazine-containing compounds, the ring typically adopts a chair conformation. The orientation of substituents on the piperazine ring—either axial or equatorial—can profoundly impact binding affinity.

For 1-acyl piperazines, a category that includes 1-methyl-4-(2-naphthoyl)piperazine, conformational studies have shown a preference for the axial conformation of the substituent at the 2-position. nih.gov This axial orientation can place key nitrogen atoms in a specific spatial arrangement that mimics the active conformation of other potent ligands, thereby enhancing binding to the target. nih.gov For example, in one study, the axial orientation was found to place basic and pyridyl nitrogens in an orientation that closely mimicked the potent nicotinic acetylcholine (B1216132) receptor agonist, epibatidine. nih.gov

Exploration of Substituent Effects on Piperazine Ring and Naphthoyl Group

Beyond the core N-methyl and naphthoyl groups, the introduction of various substituents on either the piperazine ring or the naphthoyl moiety provides a powerful strategy for fine-tuning pharmacological activity, selectivity, and pharmacokinetic properties.

Substituents on the Naphthoyl Group: Studies on related structures have shown that the electronic nature and position of substituents on the aromatic ring system are critical. For instance, after replacing a naphthalene moiety with a less active benzene ring, the addition of a methyl group at the meta position or an ethyl group at the para position was able to restore inhibitory activity against ENT1 and ENT2. polyu.edu.hk Similarly, the addition of a chlorine atom at the meta position restored activity for ENT1 but not ENT2, demonstrating that substituents can modulate not only potency but also selectivity. polyu.edu.hk

Substituents on the Piperazine Ring: The piperazine ring itself can be a site for further modification. While the parent compound is this compound, SAR studies on related series show the impact of altering the N-1 substituent. In a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, modifying the N-substituent led to a wide range of analgesic activities. nih.gov For example, a cyclopropylmethyl substituent resulted in a compound with analgesic potency 105 times that of morphine. nih.gov This series also revealed a strong enantioselectivity, where the S-(+) enantiomers consistently showed stronger analgesic activity, highlighting the importance of stereochemistry in the interaction with the opioid receptor. nih.gov The size of the substituent can also be a limiting factor; in some series, a significant loss of cytotoxicity was observed when the substituent group became too large. nih.gov

Table 3: Impact of N-1 Piperazine Substituent on Analgesic Activity in a Related Series

| N-1 Substituent | Relative Analgesic Potency (Morphine = 1) |

|---|---|

| Methyl | 2.2 |

| Propyl | 1.8 |

| Allyl | 28 |

| Propargyl | 31 |

| Cyclopropylmethyl | 105 |

Data derived from S-(+)-enantiomers of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives. nih.gov

Computational Chemistry and Molecular Modeling of 1 Methyl 4 2 Naphthoyl Piperazine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Binding Site Analysis and Interaction Mechanisms

Molecular docking simulations for 1-methyl-4-(2-naphthoyl)piperazine would likely reveal key interactions within the binding pockets of various protein targets. The naphthoyl group, being a large, aromatic system, is expected to participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a receptor's binding site. The carbonyl oxygen of the naphthoyl group can act as a hydrogen bond acceptor, forming crucial hydrogen bonds with donor residues like serine, threonine, or asparagine.

A hypothetical docking study of this compound into a generic kinase binding site might show the naphthyl group occupying a hydrophobic pocket, while the piperazine (B1678402) nitrogen forms a hydrogen bond with the hinge region of the kinase, a common binding motif for kinase inhibitors.

Prediction of Binding Affinity and Selectivity

The binding affinity of this compound to a target protein can be estimated from the docking score, which is a function of the calculated free energy of binding (ΔG). A more negative docking score generally indicates a stronger predicted binding affinity. The binding affinity is a composite of various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

The selectivity of the compound for a particular target over others can also be assessed by docking it into the binding sites of multiple proteins. By comparing the predicted binding affinities, one can hypothesize about its selectivity profile. For example, if the compound shows a significantly lower binding energy for one protein over a panel of related proteins, it would be predicted to be selective for that target. The specific substitution pattern on the naphthoyl and piperazine rings would play a crucial role in determining this selectivity.

| Interaction Type | Potential Interacting Residues | Contributing Moiety |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Naphthoyl group |

| Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine | Carbonyl oxygen, Piperazine nitrogens |

| Hydrophobic Interactions | Leucine, Valine, Isoleucine, Alanine | Naphthoyl group, Methylpiperazine ring |

| van der Waals | Various | Entire molecule |

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Electronic Structure and Reactivity Descriptors

DFT calculations can provide a detailed picture of the electronic structure of this compound. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

The molecular electrostatic potential (MEP) map is another important output of DFT calculations. It visualizes the charge distribution on the molecule's surface. For this compound, the MEP map would likely show a region of negative potential around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor. The nitrogen atoms of the piperazine ring would also exhibit negative potential. Conversely, the hydrogen atoms on the aromatic naphthyl ring and the methyl group would show positive potential.

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These parameters provide quantitative measures of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater capacity to accept electrons. Studies on other piperazine derivatives have utilized these descriptors to correlate with biological activity. mdpi.comdergipark.org.tr

| Descriptor | Predicted Value Range (Illustrative) | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Chemical stability and reactivity |

| Dipole Moment | 2.0 to 4.0 D | Polarity and intermolecular interactions |

Molecular Dynamics Simulations to Explore Conformational Landscape and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. These simulations can reveal the conformational flexibility of this compound and the stability of its interactions with a target protein. An MD simulation would show the piperazine ring adopting various conformations, such as chair and boat forms, and the rotation around the single bonds connecting the different fragments of the molecule. This conformational landscape is crucial for understanding how the molecule can adapt its shape to fit into a binding site.

When the compound is docked into a protein, MD simulations can be used to assess the stability of the predicted binding pose. By simulating the complex in a solvent environment over a period of nanoseconds, one can observe whether the key interactions are maintained. The root-mean-square deviation (RMSD) of the ligand's position relative to its initial docked pose is often monitored to evaluate stability. A stable binding pose would exhibit a low and fluctuating RMSD value. MD simulations on piperazine-containing systems have been used to understand molecular distributions and interaction mechanisms in solution. manchester.ac.uk

In Silico Prediction of Biological Properties (excluding ADME/Toxicity related to humans)

In silico tools can be used to predict a range of biological properties of this compound based on its chemical structure. These predictions can help in prioritizing compounds for further experimental testing. Based on the structural motifs present, it is possible to predict potential biological activities. The piperazine scaffold is a common feature in many biologically active compounds, including those with anticancer, antiviral, and antipsychotic properties. researchgate.net The naphthyl group is also present in various compounds with demonstrated biological effects. researchgate.netnih.gov

By comparing the structure of this compound to databases of known bioactive molecules, it is possible to generate predictions for its potential targets and activities. For example, similarity searches might suggest that the compound could have an affinity for certain G-protein coupled receptors (GPCRs), kinases, or ion channels. nih.govnih.gov These predictions, while not definitive, provide a valuable starting point for experimental screening.

| Property | Predicted Activity | Basis for Prediction |

| Kinase Inhibition | Possible | Presence of a heterocyclic ring (piperazine) and an aromatic system (naphthoyl), common in kinase inhibitors. |

| GPCR Ligand | Possible | The piperazine moiety is a known scaffold for GPCR ligands. |

| Ion Channel Modulation | Possible | Structural similarities to known ion channel modulators containing piperazine. |

Metabolism and Biotransformation Research Preclinical/in Vitro

Biotransformation in Isolated Enzyme Systems and Cell Cultures

Further research and publication in peer-reviewed scientific journals are required before a comprehensive and accurate summary of the metabolism and biotransformation of 1-methyl-4-(2-naphthoyl)piperazine can be provided.

Analytical Methodologies for Research Applications

Chromatographic Methods for Quantitative Analysis in Research Matrices.researchgate.net

Chromatographic techniques are paramount for the separation and quantification of 1-methyl-4-(2-naphthoyl)piperazine from complex mixtures encountered in research.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of this compound. The presence of the naphthoyl group provides a strong chromophore, making UV detection highly suitable. jocpr.comresearchgate.netjocpr.com Methods are typically developed in reversed-phase mode, which is effective for separating moderately polar compounds.

A typical HPLC method would involve a C18 stationary phase, which provides excellent retention and separation for aromatic compounds like the naphthoyl moiety. researchgate.netresearchgate.net The mobile phase is often a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The gradient elution allows for the effective separation of the target analyte from potential impurities or degradation products. The inclusion of a small amount of an amine modifier like diethylamine (B46881) in the mobile phase can improve peak shape and reduce tailing by interacting with free silanol (B1196071) groups on the silica-based column packing. jocpr.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Diethylamine in WaterB: Acetonitrile |

| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35°C |

| Detector | Photodiode Array (PDA) at 254 nm |

This table presents a hypothetical HPLC method based on established principles for analyzing similar piperazine (B1678402) derivatives.

Validation of such a method would be performed to assess its linearity, precision, accuracy, and robustness, ensuring reliable quantification across a range of concentrations. jocpr.com

Gas Chromatography (GC) is a viable alternative for the analysis of this compound, provided the compound exhibits sufficient thermal stability and volatility. Several studies have demonstrated the successful application of GC for the analysis of various piperazine derivatives. rdd.edu.iqnih.govrsc.orgresearchgate.net

For this compound, a sensitive detection method such as a nitrogen-phosphorus detector (NPD) would be highly effective due to the presence of two nitrogen atoms in the piperazine ring. nih.gov Alternatively, a flame ionization detector (FID) can be used, although it is less selective. researchgate.net For unequivocal identification, coupling the GC to a mass spectrometer (GC-MS) is the preferred approach. rsc.orgunodc.org The separation is typically achieved on a mid-polarity capillary column, such as one coated with a phenyl- or cyanopropyl-substituted polysiloxane.

Table 2: Proposed GC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | DB-17 (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.5 mL/min |

| Injector Temperature | 280°C |

| Detector Temperature | 300°C (NPD or MS) |

| Oven Program | 150°C (hold 1 min), ramp to 280°C at 15°C/min, hold 10 min |

| Injection Mode | Splitless |

This table outlines a hypothetical GC method suitable for the analysis of this compound.

Advanced Spectroscopic Techniques for Trace Analysis in Research Samples

For the detection and quantification of trace levels of this compound, highly sensitive and selective spectroscopic techniques are required. These are often coupled with chromatographic systems.

The hyphenation of liquid chromatography or gas chromatography with mass spectrometry (LC-MS or GC-MS) provides the gold standard for trace analysis. rdd.edu.iqunodc.org These techniques offer high selectivity by separating compounds based on their mass-to-charge ratio, allowing for definitive identification and quantification even in complex biological or environmental matrices. Electron ionization (EI) in GC-MS would likely lead to characteristic fragmentation of the naphthoyl and piperazine moieties, providing a structural fingerprint. nih.gov Electrospray ionization (ESI) in LC-MS would typically produce a prominent protonated molecular ion [M+H]+, which is ideal for selective ion monitoring (SIM) for enhanced sensitivity.

Ultraviolet-Visible (UV-Vis) spectroscopy, particularly when used with a photodiode array (PDA) detector in an HPLC system, allows for the acquisition of the full UV spectrum of the analyte peak. researchgate.net The characteristic absorbance spectrum of the naphthoyl group can aid in peak identification and purity assessment. researchgate.net Furthermore, ultrafast time-resolved infrared (IR) spectroscopy has been used to study the photochemistry of related naphthoyl compounds, indicating its potential for specialized research applications. researchgate.net

Table 3: Spectroscopic Techniques for Trace Analysis of this compound

| Technique | Application | Advantages |

|---|---|---|

| HPLC-UV/PDA | Quantitative analysis, Peak purity assessment | Robust, widely available, provides spectral information. jocpr.comresearchgate.net |

| LC-MS | Trace quantification, Structural confirmation | High sensitivity and selectivity, applicable to a wide range of matrices. rdd.edu.iq |

| GC-MS | Trace quantification, Definitive identification | High chromatographic efficiency, provides structural fragmentation patterns. rsc.orgunodc.org |

Method Development for Stability and Degradation Studies (Research-focused)

Investigating the chemical stability of this compound is critical for defining its shelf-life and understanding its degradation pathways. isaacpub.org This involves the development of a stability-indicating analytical method, which is an analytical procedure that can accurately measure the active ingredient's concentration without interference from its degradation products, excipients, or impurities.

The development of such a method typically begins with forced degradation (stress testing) studies. The compound is subjected to a variety of harsh conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to induce degradation. isaacpub.orgresearchgate.net The stressed samples are then analyzed, usually by HPLC, to separate the intact parent compound from any newly formed degradation products.

The goal is to develop chromatographic conditions that achieve baseline separation between the main peak and all degradation product peaks. Peak purity analysis using a PDA detector is essential to confirm that the parent peak is spectrally homogeneous and free from co-eluting degradants. Once the separation is optimized, the method is validated according to established guidelines for specificity, linearity, accuracy, and precision. jocpr.com This validated method can then be used in long-term stability studies to monitor the concentration of this compound over time under defined storage conditions. utexas.edu

Table 4: Typical Forced Degradation Study Design

| Stress Condition | Typical Reagents and Conditions |

|---|---|

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid state at 80°C for 48 hours |

| Photolytic Degradation | Solution exposed to UV light (e.g., 254 nm) for 24 hours |

This table provides a general framework for a forced degradation study to develop a stability-indicating method.

Future Research Directions and Broader Impact in Chemical Biology

Development of Novel Research Probes and Tool Compounds

The 1-methyl-4-(2-naphthoyl)piperazine scaffold holds theoretical potential for the development of chemical probes. The naphthalene (B1677914) moiety possesses inherent fluorescent properties that could be exploited for creating fluorescent probes to visualize biological targets or processes within cells, provided the compound demonstrates specific binding to a protein of interest. Modifications to the naphthalene ring could be used to tune its photophysical properties. Furthermore, the piperazine (B1678402) nitrogen could be functionalized to attach reactive groups for covalent labeling or affinity tags for pull-down experiments, aiding in target identification and validation. However, without initial biological activity data, such development remains hypothetical.

Application in Phenotypic Screening Assays (Non-human focus)

Phenotypic screening is a powerful method to discover new biologically active compounds by observing their effects on whole cells or organisms, without prior knowledge of the molecular target. Libraries of compounds containing the piperazine scaffold have been successfully used in such screens to identify molecules with a wide range of effects. In a non-human context, derivatives of the naphthoylpiperazine scaffold could be screened in assays using model organisms like zebrafish embryos to identify compounds affecting development, or in cell-based assays to find modulators of specific cellular morphologies or pathways. The structural rigidity of the naphthoyl group combined with the conformational flexibility of the piperazine ring could lead to unique biological profiles.

Contribution to Understanding Fundamental Biological Processes

Should this compound or its close analogs be identified as active in a phenotypic screen, they could become valuable tools for dissecting fundamental biological processes. For instance, if a derivative was found to inhibit a specific microbial growth phenotype, it could be used to uncover novel mechanisms of antibiotic action or resistance. Similarly, if a compound were to affect a specific developmental stage in an organism, it could help to elucidate the complex signaling networks governing that process. The ultimate contribution of this scaffold is entirely dependent on the future discovery of a significant and specific biological activity.

Implications for Scaffold Diversification in Chemical Library Design

The true current value of the this compound structure lies in its potential as a building block for scaffold diversification in combinatorial chemistry. The piperazine core is a classic example of a versatile scaffold, allowing for substitutions at its two nitrogen atoms. One nitrogen is capped with a methyl group, while the other is acylated with a naphthoyl group. This leaves room for significant chemical diversification.

One could envision creating a library by:

Varying the N1-substituent: Replacing the methyl group with other alkyl or aryl groups.

Modifying the Naphthoyl Moiety: Introducing various substituents onto the naphthalene ring system to explore structure-activity relationships (SAR).

Altering the Acyl Linker: Replacing the naphthoyl group with other aromatic or heterocyclic acyl groups.

Such a library would expand the available chemical space with compounds possessing a rigid aromatic component and a flexible, basic nitrogen center, a combination often found in centrally active agents. The table below illustrates a hypothetical diversification strategy.

| Scaffold Position | R1 (N-1 Position) | R2 (Acyl Group) |

| Parent Compound | -CH₃ | 2-Naphthoyl |

| Diversification 1 | -CH₂CH₃ | 2-Naphthoyl |

| Diversification 2 | -Cyclopropyl | 2-Naphthoyl |

| Diversification 3 | -CH₃ | 6-Methoxy-2-naphthoyl |

| Diversification 4 | -CH₃ | 4-Quinolinecarbonyl |

This systematic modification would be a standard approach in medicinal chemistry to generate novel compounds for high-throughput screening, potentially leading to the discovery of new bioactive molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-4-(2-naphthoyl)piperazine, and how can purity be validated?

- Methodology :

- Synthesis : Use nucleophilic substitution or coupling reactions. For example, react 1-methylpiperazine with 2-naphthoyl chloride in a polar aprotic solvent (e.g., DCM or THF) under nitrogen, with a base like triethylamine to neutralize HCl .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

- Characterization : Confirm structure via H/C NMR (peaks for naphthoyl protons at δ 7.4–8.5 ppm and piperazine methyl at δ 2.3–2.5 ppm), IR (C=O stretch ~1650–1700 cm), and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : Assign piperazine ring protons (δ 2.5–3.5 ppm) and naphthoyl aromatic protons. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Mass Spectrometry : Electrospray ionization (ESI-MS) to confirm molecular ion [M+H] and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtained .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Protocol :

- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and analyze degradation via HPLC at intervals (0, 1, 3, 6 months) .

- Light Sensitivity : Expose to UV-Vis light and monitor photodegradation by tracking peak area reduction in HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., naphthoyl vs. benzoyl substituents) influence biological activity?

- Experimental Design :

- SAR Studies : Synthesize analogs (e.g., 1-methyl-4-benzoylpiperazine) and compare bioactivity using assays like FLT3 kinase inhibition (IC values) or receptor binding (e.g., radioligand displacement assays) .

- Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to evaluate binding affinity differences due to naphthoyl’s extended π-system .

Q. How can conflicting data on the compound’s biological activity be resolved?

- Analytical Approach :

- Reproducibility Checks : Validate assay conditions (e.g., cell line specificity for FLT3 inhibition in MV4-11 vs. MOLM-14 cells) .

- Meta-Analysis : Compare results across studies, focusing on variables like purity (>95% by HPLC), solvent (DMSO vs. saline), and concentration ranges .

Q. What strategies identify the molecular targets of this compound in neurological systems?

- Methodology :

- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Functional Assays : Measure cAMP levels (ELISA) or calcium flux (Fluo-4 dye) in neuronal cells to assess GPCR modulation .

Q. How can researchers design experiments to evaluate enantiomeric effects (if applicable)?

- Chiral Analysis :

- Synthesis of Enantiomers : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) .

- Bioactivity Comparison : Test R- and S-enantiomers in parallel using enantioselective assays (e.g., SPR for binding kinetics) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

- Troubleshooting :

- Reaction Optimization : Screen bases (KCO vs. EtN), solvents (DMF vs. THF), and temperatures (0°C vs. RT) .

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., mono-acylated piperazine) and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.